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Executive Summary
Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily prescribed for

the management of type 2 diabetes mellitus. Beyond its glucose-lowering effects, a substantial

body of evidence reveals that canagliflozin exerts significant off-target effects on mitochondrial

function and biogenesis. These effects are largely independent of SGLT2 inhibition and are

observed at clinically relevant concentrations.[1][2] This technical guide provides an in-depth

analysis of the molecular mechanisms, quantitative effects, and key experimental protocols

used to elucidate canagliflozin's impact on mitochondria. The primary mechanisms involve the

direct inhibition of mitochondrial complex I of the electron transport chain, leading to the

activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3] This

activation subsequently promotes mitochondrial biogenesis and enhances cellular energy

homeostasis through the SIRT1/PGC-1α axis.[4][5][6]

Impact on Mitochondrial Function
Canagliflozin directly interacts with the mitochondrial respiratory chain, leading to a cascade of

events that alter cellular bioenergetics, oxidative stress, and ion homeostasis.

Inhibition of Mitochondrial Respiratory Complex I
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The most well-documented direct mitochondrial effect of canagliflozin is the inhibition of

Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][3][7]

This action is not a class effect for all SGLT2 inhibitors; other gliflozins like dapagliflozin and

empagliflozin show little to no significant inhibition of complex I at comparable concentrations.

[1][8][9]

The inhibition of complex I by canagliflozin disrupts the flow of electrons, leading to a

decrease in mitochondrial respiration and oxygen consumption.[3][10] This impairment in the

ETC results in reduced ATP synthesis and an increase in the cellular AMP/ATP and ADP/ATP

ratios.[1][2] This shift in the cellular energy state is a critical trigger for the activation of the

energy-sensing kinase, AMPK.[1][11] Furthermore, canagliflozin has been shown to inhibit

mitochondrial glutamate dehydrogenase (GDH) in human renal tubular cells, which can impair

the replenishment of tricarboxylic acid (TCA) cycle metabolites via glutamine, a process known

as anaplerosis.[7][8][12]

Modulation of Oxidative Stress
Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS).[13] By

modulating mitochondrial activity, canagliflozin has demonstrated complex effects on oxidative

stress. In some contexts, particularly under high-glucose conditions, canagliflozin attenuates

mitochondrial ROS production.[14][15] This protective effect is linked to the restoration of

mitochondrial membrane potential and the enhancement of antioxidant enzyme activities, such

as superoxide dismutase (SOD) and catalase (CAT).[15][16] In diabetic models, canagliflozin
treatment has been shown to relieve oxidative stress and improve cardiac mitochondrial

homeostasis.[13][17]

Effects on Mitochondrial Dynamics
Mitochondrial dynamics, the balance between mitochondrial fusion and fission, are crucial for

maintaining a healthy mitochondrial network. Recent studies indicate that canagliflozin can

modulate these processes. In adipose tissue of db/db mice, canagliflozin was found to

increase the expression of mitochondrial fusion-related factors while reducing the levels of

fission markers, promoting a healthier, more interconnected mitochondrial phenotype.[18] This

shift towards fusion is associated with the browning of visceral adipose tissue and enhanced

thermogenesis.[18]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b192856?utm_src=pdf-body
https://www.bohrium.com/paper-details/the-na-glucose-cotransporter-inhibitor-canagliflozin-activates-ampk-by-inhibiting-mitochondrial-function-and-increasing-cellular-amp-levels/811258423311073281-100240
https://pmc.ncbi.nlm.nih.gov/articles/PMC5034684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9939776/
https://www.bohrium.com/paper-details/the-na-glucose-cotransporter-inhibitor-canagliflozin-activates-ampk-by-inhibiting-mitochondrial-function-and-increasing-cellular-amp-levels/811258423311073281-100240
https://www.researchgate.net/publication/323179498_Canagliflozin_mediated_dual_inhibition_of_mitochondrial_glutamate_dehydrogenase_and_complex_I_an_off-target_adverse_effect
https://www.mdpi.com/1422-0067/23/14/7966
https://www.benchchem.com/product/b192856?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5034684/
https://www.researchgate.net/figure/Canagliflozin-inhibits-mitochondrial-complex-I-to-limit-cancer-cell-proliferation-A_fig2_307612563
https://www.bohrium.com/paper-details/the-na-glucose-cotransporter-inhibitor-canagliflozin-activates-ampk-by-inhibiting-mitochondrial-function-and-increasing-cellular-amp-levels/811258423311073281-100240
https://pubmed.ncbi.nlm.nih.gov/27381369/
https://www.bohrium.com/paper-details/the-na-glucose-cotransporter-inhibitor-canagliflozin-activates-ampk-by-inhibiting-mitochondrial-function-and-increasing-cellular-amp-levels/811258423311073281-100240
https://diabetesjournals.org/diabetes/article/65/9/2784/40204/The-Na-Glucose-Cotransporter-Inhibitor
https://www.benchchem.com/product/b192856?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9939776/
https://www.researchgate.net/publication/323179498_Canagliflozin_mediated_dual_inhibition_of_mitochondrial_glutamate_dehydrogenase_and_complex_I_an_off-target_adverse_effect
https://pmc.ncbi.nlm.nih.gov/articles/PMC5833677/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.839640/full
https://www.benchchem.com/product/b192856?utm_src=pdf-body
https://www.benchchem.com/product/b192856?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40257184/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1011669/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1011669/full
https://www.researchgate.net/figure/Canagliflozin-improves-oxidative-stress-and-mitochondrial-damage-induced-by-high-glucose_fig4_364525183
https://www.benchchem.com/product/b192856?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.839640/full
https://sciprofiles.com/publication/view/7bfe81512a6ec88e3270db9050c1729d
https://www.benchchem.com/product/b192856?utm_src=pdf-body
https://www.benchchem.com/product/b192856?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38964727/
https://pubmed.ncbi.nlm.nih.gov/38964727/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impact on Mitochondrial Biogenesis
Canagliflozin promotes the generation of new mitochondria, a process known as mitochondrial

biogenesis, primarily through the activation of the AMPK-Sirt1-PGC-1α signaling pathway.[4][6]

This is a key compensatory mechanism that enhances the cell's capacity for energy production

in response to the initial inhibition of mitochondrial respiration.

AMPK Activation
As previously mentioned, canagliflozin's inhibition of complex I leads to an increased

AMP/ATP ratio, which is a potent allosteric activator of AMPK.[1][2] This activation occurs at

canagliflozin concentrations measured in the plasma of patients during clinical trials.[1]

Activated AMPK acts as a master regulator of cellular metabolism, initiating signaling cascades

that promote energy production and inhibit anabolic processes like lipid synthesis.[1][11]

The SIRT1/PGC-1α Axis
Once activated, AMPK can increase the cellular levels of NAD+, which in turn activates Sirtuin

1 (SIRT1), a NAD+-dependent deacetylase.[4][19] SIRT1 subsequently deacetylates and

activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).

[4][5] PGC-1α is the master regulator of mitochondrial biogenesis.[4] Activated PGC-1α co-

activates nuclear respiratory factors (NRF-1 and NRF-2), which then stimulate the expression

of mitochondrial transcription factor A (TFAM).[4] TFAM is essential for the replication and

transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new

mitochondria.[4][20] Studies have shown that canagliflozin treatment significantly increases

the expression of PGC-1α and its downstream targets, including NRF-1 and TFAM.[4]

Click to download full resolution via product page

Caption: Canagliflozin's core mitochondrial signaling pathway.

Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo

studies on canagliflozin's mitochondrial effects.
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Table 1: Inhibition of Mitochondrial Function

Parameter Model System
Canagliflozin
Conc.

Observed
Effect

Reference

Complex I

Respiration

Permeabilized
PC3 Cells

~20-30 µM
(IC50)

Inhibition of
Oxygen
Consumption

[3]

Oxygen

Consumption

Rate (OCR)

HUVECs 100 µM ~60% decrease [9]

Oxygen

Consumption

Rate (OCR)

C2C12 Myotubes 100 µM ~60% decrease [21]

Cellular ATP

Levels

Prostate Cancer

Cells
30 µM

Significant

reduction
[3]

| Mitochondrial ROS | Human Cardiac Fibroblasts | 100 nM | Attenuated high-glucose induced

production |[14] |

Table 2: Induction of Mitochondrial Biogenesis & Signaling
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Gene/Protein Model System
Canagliflozin
Conc.

Observed
Effect
(mRNA/Protein
Level)

Reference

p-AMPK
Mouse Liver
(in vivo)

100 mg/kg Activation [1]

p-AMPK
White Adipose

Tissue (in vivo)

8 weeks

treatment
Upregulation [4]

SIRT1
White Adipose

Tissue (in vivo)

8 weeks

treatment

Increased

expression
[4]

PGC-1α

Primary

Subcutaneous

Adipocytes

10 µM

Significantly

increased

expression

[4]

PGC-1β

Primary

Subcutaneous

Adipocytes

10 µM

Significantly

increased

expression

[4]

NRF-1

Primary

Subcutaneous

Adipocytes

10 µM

Significantly

increased

expression

[4]

TFAM

Primary

Subcutaneous

Adipocytes

10 µM

Significantly

increased

expression

[4]

| mtDNA Content | Primary Subcutaneous Adipocytes | 10 µM | Significantly increased |[4][22] |

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summarized protocols for key experiments used to assess canagliflozin's effects on

mitochondria.

Measurement of Oxygen Consumption Rate (OCR)
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This protocol is based on the use of a Seahorse XFp/XFe Analyzer to measure mitochondrial

respiration in real-time.

Cell Seeding: Plate cells (e.g., C2C12 myotubes, HUVECs, or primary adipocytes) in a

Seahorse XF cell culture microplate at a predetermined optimal density and allow them to

adhere overnight.

Treatment: Treat cells with the desired concentration of canagliflozin (e.g., 10-100 µM) or

vehicle control for a specified duration (e.g., 24-48 hours) in a CO2 incubator.

Assay Preparation: One hour prior to the assay, replace the culture medium with Seahorse

XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine, and

incubate the plate at 37°C in a non-CO2 incubator.

Instrument Calibration: Calibrate the Seahorse XF sensor cartridge according to the

manufacturer's instructions.

Mitochondrial Stress Test: Load the calibrated sensor cartridge with compounds that

modulate mitochondrial function, typically including:

Port A: Oligomycin (ATP synthase inhibitor)

Port B: FCCP (a protonophore that uncouples respiration)

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

Data Acquisition: Place the cell culture plate into the Seahorse XF Analyzer and initiate the

assay protocol. The instrument will sequentially inject the compounds and measure OCR at

multiple time points.

Data Analysis: Normalize OCR data to cell number or protein content. Calculate key

parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-

mitochondrial oxygen consumption.
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1. Seed Cells
in XF Microplate

2. Treat with Canagliflozin
or Vehicle Control

3. Prepare Assay Medium
& Calibrate Sensor Cartridge

4. Load Stress Test Compounds
(Oligomycin, FCCP, Rot/AA)

5. Run Assay in
Seahorse XF Analyzer

6. Acquire OCR Data
(Basal, ATP-linked, Max)

7. Normalize and Analyze Data
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Caption: Workflow for a Seahorse XF Mitochondrial Stress Test.
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Western Blotting for Signaling Proteins
This protocol is used to quantify the expression levels of key proteins in the mitochondrial

biogenesis pathway (e.g., p-AMPK, PGC-1α, TFAM).

Cell Lysis: After treatment with canagliflozin, wash cells with ice-cold PBS and lyse them

using RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford protein assay.

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of

protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate

proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane using a wet or semi-dry transfer system.

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin

(BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the

target protein (e.g., rabbit anti-p-AMPK) diluted in blocking buffer, typically overnight at 4°C

with gentle agitation.

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-

rabbit IgG) for 1 hour at room temperature.

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to

the membrane and visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the

target protein signal to a loading control (e.g., β-actin or β-tubulin).[13]

Quantitative Real-Time PCR (qRT-PCR)
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This protocol is used to measure the mRNA expression levels of genes involved in

mitochondrial biogenesis.

RNA Extraction: Following canagliflozin treatment, extract total RNA from cells or tissues

using a TRIzol-based method or a commercial RNA extraction kit.

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280

ratio) using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into

complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random

primers.

qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and

reverse primers for the gene of interest (e.g., Ppargc1a, Nrf1, Tfam), and a SYBR Green or

TaqMan-based qPCR master mix.

Thermocycling: Run the reaction on a real-time PCR machine with an appropriate cycling

protocol (denaturation, annealing, extension).

Data Analysis: Determine the cycle threshold (Ct) value for each gene. Calculate the relative

gene expression using the ΔΔCt method, normalizing the expression of the target gene to a

stable housekeeping gene (e.g., Actb or Gapdh).[4]

Conclusion and Future Directions
Canagliflozin uniquely impacts mitochondrial function and biogenesis through mechanisms

independent of its SGLT2 inhibitory action. The primary initiating event is the inhibition of

mitochondrial complex I, which triggers a robust, compensatory activation of the AMPK-Sirt1-

PGC-1α signaling pathway, ultimately promoting the creation of new mitochondria.[1][4][6] This

dual action—a mild, acute inhibition of respiration followed by a chronic enhancement of

mitochondrial capacity—may underlie some of canagliflozin's observed cardiovascular and

renal protective benefits.

Future research should focus on further delineating the long-term consequences of complex I

inhibition in different tissues and patient populations. Investigating the interplay between

canagliflozin's effects on mitochondrial dynamics, mitophagy, and biogenesis will provide a
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more complete picture of its role in maintaining mitochondrial homeostasis.[18][20]

Understanding these off-target effects is critical for drug development professionals seeking to

leverage these mechanisms for therapeutic benefit in a range of metabolic and cardiovascular

diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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